An In-depth Technical Guide to 6-Chloro-5-methylpyrimidine-4-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Chloro-5-methylpyrimidine-4-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 6-chloro-5-methylpyrimidine-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. While specific experimental data for this exact isomer is limited in publicly accessible literature, this document consolidates information from closely related analogues and established principles of pyrimidine chemistry to offer a robust predictive profile. This guide covers its chemical structure, physicochemical properties, a plausible synthetic pathway, expected reactivity, and its significant potential as a scaffold in the design and synthesis of targeted therapeutics, particularly kinase inhibitors. The information presented herein is intended to empower researchers and drug development professionals in leveraging this versatile molecule for their scientific pursuits.
Chemical Identity and Physicochemical Properties
6-Chloro-5-methylpyrimidine-4-carbonitrile is a substituted pyrimidine with a distinct arrangement of functional groups that makes it a valuable intermediate in organic synthesis.
Chemical Structure:
Caption: Chemical structure of 4-chloro-6-methylpyrimidine-5-carbonitrile, an isomer of the title compound. The structure of 6-chloro-5-methylpyrimidine-4-carbonitrile would have the chlorine at position 6 and the methyl group at position 5.
Table 1: Physicochemical Properties of 6-Chloro-5-methylpyrimidine-4-carbonitrile and Related Isomers
| Property | Predicted Value for 6-Chloro-5-methylpyrimidine-4-carbonitrile | 4-chloro-6-methylpyrimidine-5-carbonitrile[1] | 6-chloro-2-methylpyrimidine-4-carbonitrile |
| Molecular Formula | C₆H₄ClN₃ | C₆H₄ClN₃ | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol | 153.57 g/mol | 153.57 g/mol |
| CAS Number | Not definitively available | 17856582 | 1192064-60-0 |
| Appearance | Predicted to be a white to off-white solid | --- | --- |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
Note: The properties for the title compound are predicted based on its structural similarity to known isomers. Experimental verification is recommended.
Synthesis and Spectroscopic Characterization
While a specific, detailed experimental protocol for the synthesis of 6-chloro-5-methylpyrimidine-4-carbonitrile is not readily found in the literature, a plausible synthetic route can be devised based on established pyrimidine syntheses.[2][3]
Proposed Synthetic Pathway:
A common method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[3] For 6-chloro-5-methylpyrimidine-4-carbonitrile, a potential route involves the reaction of a suitably substituted three-carbon component with formamidine or a related N-C-N fragment, followed by chlorination.
Caption: Proposed two-step synthesis of 6-chloro-5-methylpyrimidine-4-carbonitrile.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5-methyl-4-oxo-3,4-dihydropyrimidine-4-carbonitrile
-
To a solution of sodium ethoxide in ethanol, add 2-methyl-3-oxobutanenitrile.
-
Add formamidine hydrochloride to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried to yield the intermediate pyrimidone.
Step 2: Synthesis of 6-chloro-5-methylpyrimidine-4-carbonitrile
-
Treat the intermediate pyrimidone from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine.[4]
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure 6-chloro-5-methylpyrimidine-4-carbonitrile.
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and a singlet for the pyrimidine ring proton (C2-H). The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and cyano groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the nitrile carbon, and the four pyrimidine ring carbons. The carbons attached to the electronegative chlorine and nitrogen atoms will appear at lower field.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Synthetic Utility
The reactivity of 6-chloro-5-methylpyrimidine-4-carbonitrile is dominated by the electrophilic nature of the pyrimidine ring, particularly at the carbon atom bearing the chlorine. This makes it an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.[5][6][7]
Nucleophilic Aromatic Substitution (SₙAr):
The chlorine atom at the 6-position is activated towards nucleophilic displacement by the electron-withdrawing pyrimidine nitrogens and the adjacent cyano group. This allows for the facile introduction of a wide range of nucleophiles, including:
-
Amines: Reaction with primary and secondary amines provides access to a diverse library of 6-aminopyrimidine derivatives. This is a cornerstone reaction in the synthesis of many biologically active compounds.[6]
-
Alcohols and Phenols: Alkoxy and aryloxy pyrimidines can be synthesized by reacting with the corresponding alkoxides or phenoxides.
-
Thiols: Thiolates can displace the chlorine to form 6-thiopyrimidine derivatives.
Caption: Key nucleophilic substitution reactions of 6-chloro-5-methylpyrimidine-4-carbonitrile.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[4] Substituted pyrimidines are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
The 6-chloro-5-methylpyrimidine-4-carbonitrile core provides an excellent starting point for the design of ATP-competitive kinase inhibitors. The pyrimidine ring can mimic the adenine core of ATP, while the substituents at positions 4, 5, and 6 can be modified to achieve high potency and selectivity for specific kinases.
Role in Kinase Inhibitor Design:
-
Scaffold for ATP-Mimicry: The pyrimidine ring system effectively occupies the adenine-binding pocket of kinases.
-
Vector for Substituent Diversity: The reactive chlorine at the 6-position allows for the introduction of various side chains that can interact with specific amino acid residues in the kinase active site, thereby tuning the selectivity and potency of the inhibitor.
-
Modulation of Physicochemical Properties: The methyl and cyano groups can influence the solubility, metabolic stability, and other pharmacokinetic properties of the final drug candidate.
Caption: Workflow illustrating the use of 6-chloro-5-methylpyrimidine-4-carbonitrile in kinase inhibitor discovery.
Safety and Handling
Based on data for structurally similar compounds, 6-chloro-5-methylpyrimidine-4-carbonitrile should be handled with care in a laboratory setting.[8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
6-Chloro-5-methylpyrimidine-4-carbonitrile represents a highly valuable and versatile building block for synthetic and medicinal chemistry. Its predictable reactivity, particularly in nucleophilic aromatic substitution reactions, combined with the proven importance of the pyrimidine scaffold in drug discovery, makes it a compound of significant interest. While specific experimental data for this isomer remains to be fully elucidated in the public domain, the predictive analysis based on its chemical congeners provides a strong foundation for its application in the synthesis of novel, biologically active molecules, with a particularly high potential in the development of next-generation kinase inhibitors. This guide serves as a foundational resource to stimulate and support further research and development involving this promising chemical entity.
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